Deglucocyclamin

Anticancer Lung adenocarcinoma Natural product potency

Researchers studying triterpenoid saponins often encounter potency dilution when using undefined mixtures, masking true pharmacological signals. Deglucocyclamin eliminates this variability as a rigorously purified reference compound. - 4.8-fold more potent than L. pumila crude extract against A549 lung cancer cells. - 56-fold activity advantage over mitomycin C against SK-BR-3 breast adenocarcinoma. - Validated TLC-densitometric quantification standard (22-26 mg/g in Ardisia crenata roots) for phytomedicine QC.

Molecular Formula C52H84O22
Molecular Weight 1061.2 g/mol
Cat. No. B13393082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeglucocyclamin
Molecular FormulaC52H84O22
Molecular Weight1061.2 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C
InChIInChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,47-,48-,49+,50-,51+,52-/m0/s1
InChIKeyJXTOWLUQSHIIDP-TYIURIOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deglucocyclamin Procurement and Differentiation Guide


Deglucocyclamin (also designated Ardisiacrispin A, Saxifragifolin B, or LTS-4; CAS 23643-61-0) is a pentacyclic oleanane-type triterpenoid saponin bearing a complex branched oligosaccharide chain. It belongs to the 13β,28-epoxy-oleanane subclass and has been isolated from multiple genera within Primulaceae, notably Cyclamen spp. and Ardisia spp. . Its molecular formula is C₅₂H₈₄O₂₂ (MW 1061.20 g/mol) with a topological polar surface area of 343.00 Ų and an exact mass of 1060.54542430 g/mol .

Compound Class Pentacyclic oleanane triterpenoid saponin; branched oligosaccharide chain
Research Use Cell-model cytotoxicity probe; saponin scaffold for structure-activity studies
Procurement Note Purified compound (≥95%) recommended over crude saponin mixtures for reproducible endpoint context

Deglucocyclamin vs. Cyclamen Triterpenoid Saponins


The triterpenoid saponins co-isolated from Cyclamen species—cyclaminorin, cyclacoumin, cyclamin, isocyclamin, and mirabilin—share a common biosynthetic origin but diverge markedly in their glycosylation architecture, aglycone oxidation state, and lactone/ether bridge positioning . Even subtle differences in sugar-chain branching and terminal sugar identity produce substantial shifts in membrane partitioning behavior and target-cell selectivity, precluding any assumption of functional equivalence . Consequently, procurement specifications that rely solely on the class designation “triterpenoid saponin” risk acquiring a compound with a biological potency profile that differs by orders of magnitude from the intended deglucocyclamin reference.

Glycosylation Variability
Differences in sugar-chain branching and terminal sugar identity shift membrane partitioning and target-cell selectivity; class-level “triterpenoid saponin” does not guarantee matched potency profile.
Aglycone Oxidation & Bridge Position
Cyclaminorin, cyclacoumin, isocyclamin, and mirabilin diverge in aglycone oxidation state and lactone/ether architecture, precluding functional equivalence with deglucocyclamin.
Potency Order-of-Magnitude Risk
Procurement relying solely on generic saponin classification may yield a compound whose biological potency differs by orders of magnitude; direct substitution requires validation.

Deglucocyclamin Differentiation Evidence


Cytotoxic Potency Against A549 Lung Cancer

When evaluated against A549 human lung adenocarcinoma cells, purified deglucocyclamin (Ardisiacrispin A) achieved a 50% cell death response at 11.94 ± 1.14 µg/mL, which represents a 4.8-fold improvement in cytotoxic potency compared to the 70% EtOH extract of Labisia pumila, which required 57.04 ± 10.28 µg/mL to reach the same effect level . This demonstrates that the isolated compound, not merely the total saponin fraction, is the primary driver of the anti-lung cancer activity.

A549 Cytotoxicity
Head-to-head
4.8-fold lower IC₅₀ vs. crude extract (11.94 vs 57.04 µg/mL)
Supports cytotoxicity endpoint comparison; isolated compound drives response, not total saponin fraction
MTT assay, A549 cells; reported by Lee et al. 2024
Anticancer Lung adenocarcinoma Natural product potency

Cytotoxic Potency vs. Cyclamin Across Cancer Cell Lines

In a direct comparative study, saxifragifolin B (i.e., deglucocyclamin) and cyclamin were isolated from Cyclamen species and assayed against a panel of cancer cell lines. Cyclamin exhibited only moderate cytotoxic activity, with IC₅₀ values ranging from 0.33 to 0.84 µM across the tested lines, whereas saxifragifolin B demonstrated remarkably higher potencies, being 56-fold more active than mitomycin C against breast adenocarcinoma SK-BR-3 and 37-fold more active against lung carcinoma NCI-H1299 . Although the absolute IC₅₀ values for saxifragifolin B were not reported in this abstract, the fold-difference relative to a clinical reference agent highlights a differentiation gap of practical relevance.

Comparator vs. Cyclamin
Head-to-head
56× more active than mitomycin C (SK-BR-3); 37× more active (NCI-H1299)
Supports saponin comparator profiling; deglucocyclamin shows higher cytotoxicity in tested breast and lung lines
Cyclamin IC₅₀ range 0.33–0.84 µM; El Hosry et al. 2014
Anticancer Saponin selectivity Comparator profiling

Growth Inhibition in HepG2 Hepatoma Cells

Deglucocyclamin (Ardisiacrispin A) exhibits a GI₅₀ value of 1.56 µM against HepG2 human hepatocellular carcinoma cells . While a matched cyclamin value in the same cell line is not available from a single study, cyclamin in Bel-7402 hepatoma cells required sub-cytotoxic concentrations that merely synergized with chemotherapeutic agents rather than directly inducing substantial cell death as a single agent . The direct single-agent potency of deglucocyclamin at low micromolar concentrations distinguishes it within the 13,28-epoxy-oleanane saponin subclass.

HepG2 Growth Inhibition
Cross-study comparable
GI₅₀ = 1.56 µM
Supports hepatoma cell growth inhibition context; single-agent activity at low µM
SRB assay, HepG2; cyclamin primarily a chemosensitizer
Hepatoma Microtubule disruption Apoptosis induction

Weak Activity Against Colon Cancer Lines

When tested against HT-29 and HCT 116 human colon adenocarcinoma cells, deglucocyclamin I (3), cyclamin (4), and a new saponin (1) from Cyclamen trocopteranthum all showed only weak cytotoxic activity . This uniformity of weak activity across the epoxy-oleanane subclass suggests that colon cancer is not a sensitive indication for this scaffold, but it also means that deglucocyclamin does not introduce an unexpected toxicity liability relative to its structural analogs—an important consideration for counter-screening in drug discovery panels.

Colon Cancer Weakness
Class-level
Uniformly weak activity across epoxy-oleanane saponins
Supports selectivity profiling; deglucocyclamin may serve as negative control for colon cancer panels
HT-29, HCT 116 cells; no quantifiable IC₅₀ reported
Colon cancer Selectivity profiling Class comparison

Content Quantification in Ardisia crenata Roots

A validated TLC-densitometric method quantified deglucocyclamin (Ardisiacrispin A) content in Ardisia crenata roots at 22.17 ± 4.75 mg/g dry weight (red-berried variety) and 25.72 ± 1.46 mg/g dry weight (white-berried variety) . The higher and less variable content in the white-berried variety makes it a preferred source for large-scale extraction. Critically, root extracts from both varieties showed similar cytotoxic potency against melanoma WM793 and colon cancer Caco2 cells, indicating that procurement from either variety yields functionally equivalent deglucocyclamin content.

Ardisia Root Content
Supporting evidence
22.17–25.72 mg/g d.w. in roots (white-berried variety preferred)
Extraction source yield differentiation; white-berried roots offer ~16% higher content
TLC-densitometric method; Podolak et al. 2021
Phytochemical standardization Extraction yield Quality control

Deglucocyclamin Application Scenarios


Lung Adenocarcinoma Drug Discovery

The 4.8-fold potency advantage of purified deglucocyclamin over L. pumila crude extract against A549 cells makes the pure compound the definitive choice for structure-activity relationship (SAR) studies targeting non-small-cell lung cancer. Academic and industrial medicinal chemistry programs should procure deglucocyclamin (≥95% purity) rather than undefined saponin mixtures to avoid potency dilution that can mask true pharmacological signals.

Breast and Lung Carcinoma Lead Optimization

Where cyclamin shows only moderate cytotoxicity (IC₅₀ 0.33–0.84 µM), deglucocyclamin demonstrates a 56-fold activity advantage over mitomycin C against SK-BR-3 breast adenocarcinoma and a 37-fold advantage against NCI-H1299 lung carcinoma . Researchers developing saponin-based anticancer leads for these indications should explicitly specify deglucocyclamin (CAS 23643-61-0) in their procurement orders to align with the published potency data.

Hepatocellular Carcinoma Single-Agent Studies

Deglucocyclamin delivers a GI₅₀ of 1.56 µM against HepG2 cells and also inhibits Bel-7402 proliferation via apoptosis induction and microtubule disassembly . In contrast, cyclamin in Bel-7402 hepatoma cells functions primarily as a chemosensitizer rather than a direct cytotoxic agent—enhancing 5-fluorouracil inhibition from 41.3% to 64.5% without exerting strong single-agent activity . For projects requiring standalone antiproliferative effects in liver cancer models, deglucocyclamin is the evidence-supported choice.

Phytochemical Standardization and QC Reference

The validated TLC-densitometric method for deglucocyclamin quantification in Ardisia crenata roots (22–26 mg/g d.w.) establishes this compound as a suitable reference standard for quality control of Ardisia-based herbal preparations and dietary supplements. Procurement of high-purity deglucocyclamin as an analytical reference material enables accurate batch-to-batch normalization of phytomedicinal products containing Ardisia saponins.

Application
Selection Property
Validation Focus
Lung adenocarcinoma cell-model studies
Cytotoxicity endpoint ranking vs. saponin mixtures
A549 IC₅₀ comparison under MTT assay conditions
Breast/lung carcinoma SAR screening
Relative cytotoxicity against reference agent
SK-BR-3 and NCI-H1299 endpoint comparison; cyclamin comparator
Hepatoma single-agent proliferation studies
Low µM growth inhibition in HepG2 cells
GI₅₀ determination; distinguish from chemosensitizer profile
Phytochemical reference standard for QC
Validated content quantification method
TLC-densitometric normalization of Ardisia-based preparations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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